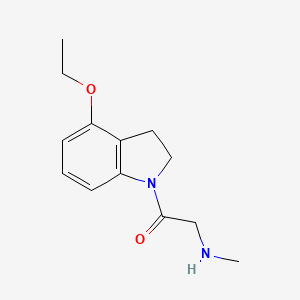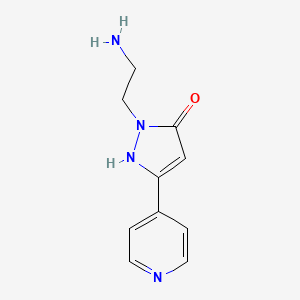
1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol
説明
1-(2-Aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol, also known as AE-PP, is a heterocyclic nitrogen-containing compound, which is a derivative of pyrazole. It has wide applications in the field of medicinal chemistry and drug discovery. AE-PP is a very attractive small molecule scaffold due to its size, shape, and its ability to form hydrogen bond interactions.
科学的研究の応用
1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol has been widely studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a useful scaffold for the design of novel drugs. For example, it has been used in the development of compounds that can inhibit the growth of cancer cells. Additionally, it has been used to create compounds that can target specific enzymes involved in metabolic pathways.
作用機序
The mechanism of action of 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol is not fully understood. However, it is believed that the compound works by binding to certain proteins and enzymes in the body, which can then lead to changes in the biochemical and physiological processes. For example, it has been found to bind to proteins involved in the regulation of cell growth, which can lead to the inhibition of cancer cell growth. Additionally, it has been found to interact with enzymes involved in metabolic pathways, which can lead to changes in metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol are not fully understood. However, it has been found to have a number of effects on the body. For example, it has been found to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have an effect on the regulation of blood glucose levels, as well as to have an effect on the regulation of cholesterol levels.
実験室実験の利点と制限
The main advantage of using 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol in laboratory experiments is that it is a small molecule, which makes it easy to handle and manipulate. Additionally, it is a heterocyclic nitrogen-containing compound, which makes it attractive for medicinal chemistry and drug discovery. However, there are some limitations to using 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very stable in the presence of light or oxygen, which can make it difficult to store for long periods of time.
将来の方向性
There are a number of potential future directions for the use of 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol. For example, it could be used to develop compounds that can target specific enzymes involved in metabolic pathways. Additionally, it could be used to create compounds that can inhibit the growth of cancer cells. Additionally, it could be used to develop compounds that can modulate the activity of certain proteins, which could lead to changes in biochemical and physiological processes. Finally, it could be used to develop compounds that can target specific proteins involved in the regulation of cell growth and differentiation.
特性
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-3-6-14-10(15)7-9(13-14)8-1-4-12-5-2-8/h1-2,4-5,7,13H,3,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOKGCLVNCZPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



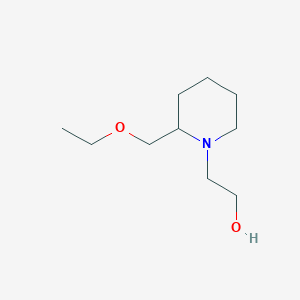



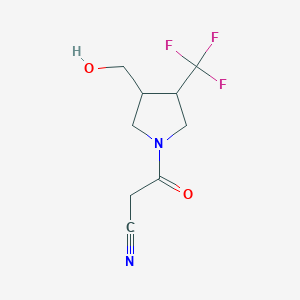
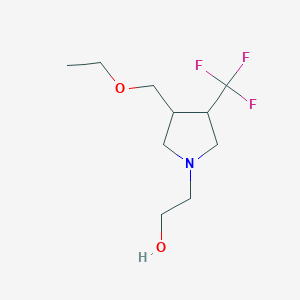


![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1491157.png)
![3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491158.png)
